(S)-3-Amino-5-methyl-hexanoic acid

Description

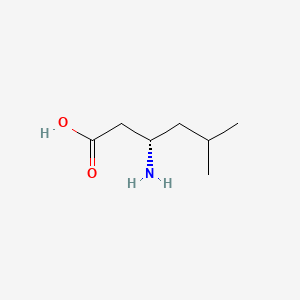

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYMSIKVLAPCAK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375813 | |

| Record name | (S)-3-Amino-5-methyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22818-43-5 | |

| Record name | (S)-3-Amino-5-methyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Amino-5-methyl-hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-5-methylhexanoic acid, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6F7K5U7XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Amino-5-methylhexanoic Acid: Structure, Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-5-methylhexanoic acid, widely known by its non-proprietary name Pregabalin, is a potent gabapentinoid and a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Despite its structural similarity to GABA, its mechanism of action is distinct and does not involve direct interaction with GABA receptors.[1] Initially synthesized as a potential anticonvulsant, its therapeutic applications have expanded significantly, establishing it as a key pharmaceutical agent for managing neuropathic pain, epilepsy, fibromyalgia, and generalized anxiety disorder.[2] The biological activity of 3-amino-5-methylhexanoic acid resides almost exclusively in the (S)-enantiomer, making stereospecific synthesis and analysis paramount in its development and manufacturing.[3]

This guide provides a comprehensive technical overview of (S)-3-Amino-5-methylhexanoic acid, detailing its chemical structure, physicochemical properties, spectroscopic and crystallographic data, synthesis methodologies, mechanism of action, and analytical quality control procedures.

Part 1: Chemical Structure and Stereochemistry

The fundamental structure of (S)-3-Amino-5-methylhexanoic acid is a γ-amino acid with an isobutyl group at the 3-position. The stereochemistry at the C3 carbon is crucial for its pharmacological activity.

-

IUPAC Name: (3S)-3-(aminomethyl)-5-methylhexanoic acid[4]

-

CAS Number: 148553-50-8[4]

-

Molecular Formula: C₈H₁₇NO₂[4]

-

Molecular Weight: 159.23 g/mol [4]

The molecule's structure confers zwitterionic properties, allowing it to exist as a crystalline solid with high water solubility. The chiral center at the C3 position dictates the specific three-dimensional arrangement essential for high-affinity binding to its biological target.

Part 2: Physicochemical and Crystallographic Properties

The physical and chemical properties of (S)-3-Amino-5-methylhexanoic acid are critical for its formulation, delivery, and pharmacokinetic profile. It is a white to off-white, crystalline solid.[1]

Table 1: Physicochemical Properties of (S)-3-Amino-5-methylhexanoic Acid

| Property | Value | Source(s) |

| Melting Point | 194-196 °C | [5] |

| Boiling Point | 274.0 ± 23.0 °C (Predicted) | [5] |

| Solubility | Sparingly soluble in water, very slightly soluble in methanol, practically insoluble in heptane. | [1] |

| pKa₁ (Carboxylic Acid) | 4.2 | [1] |

| pKa₂ (Amine) | 10.6 | [1] |

| Specific Optical Rotation | [α]²³_D_ = +10.52° (c = 1.06 in water) | [5] |

| LogP (Octanol/Water) | -1.35 (at pH 7.4) | [1] |

Crystallographic Data

Single-crystal X-ray diffraction has been used to determine the solid-state structure of (S)-3-Amino-5-methylhexanoic acid. In its crystalline form, it exists as a zwitterion, with intermolecular hydrogen bonding playing a significant role in the crystal lattice.

-

Crystal System: Orthorhombic

-

Space Group: P2₁2₁2₁

These crystallographic details are fundamental for understanding the solid-state chemistry of the compound, which is vital for drug formulation and stability studies.

Part 3: Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the structural elucidation and quality control of (S)-3-Amino-5-methylhexanoic acid.

Infrared (IR) Spectroscopy

The IR spectrum of (S)-3-Amino-5-methylhexanoic acid displays characteristic absorption bands corresponding to its functional groups. As a zwitterion in the solid state, the spectrum reflects the carboxylate and ammonium groups.

-

~3000-2500 cm⁻¹: A broad absorption region characteristic of the O-H stretch of the carboxylic acid and the N-H stretch of the ammonium group, often with multiple sub-peaks due to hydrogen bonding.[6]

-

~2970-2870 cm⁻¹: C-H stretching vibrations of the isobutyl and alkane backbone.[6]

-

~1550 cm⁻¹: N-H bending vibration of the primary amine.[7]

-

~1600-1550 cm⁻¹ & ~1400 cm⁻¹: Asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the amino and carboxyl groups.

¹H NMR (400 MHz, CD₃OD):

-

δ 2.95 (1H, dd, J = 12.84, 3.54 Hz): One of the diastereotopic protons of the aminomethyl group (-CH₂-NH₂).

-

δ 2.82 (1H, dd, J = 12.82, 7.94 Hz): The other diastereotopic proton of the aminomethyl group.

-

δ 2.44 (1H, dd, J = 15.73, 3.37 Hz): One of the diastereotopic protons alpha to the carboxyl group (-CH₂-COOH).

-

δ 2.25 (1H, dd, J = 15.70, 8.76 Hz): The other diastereotopic proton alpha to the carboxyl group.

-

δ 2.06 (1H, m): The proton at the chiral center (C3).

-

δ 1.69 (1H, m): The methine proton of the isobutyl group (-CH(CH₃)₂).

-

δ 1.23 (2H, m): The methylene protons of the isobutyl group (-CH₂-CH(CH₃)₂).

-

δ 0.92 (6H, t, J = 6.42 Hz): The two methyl groups of the isobutyl group.[8]

¹³C NMR (100 MHz, CD₃OD):

-

δ 180.6: Carboxyl carbon (C1).

-

δ 45.9: Methylene carbon of the aminomethyl group (C7).

-

δ 43.4: Methylene carbon adjacent to the isobutyl group (C4).

-

δ 43.1: Methylene carbon alpha to the carboxyl group (C2).

-

δ 33.2: Chiral methine carbon (C3).

-

δ 26.2: Methine carbon of the isobutyl group (C5).

-

δ 23.2, 22.6: The two methyl carbons of the isobutyl group (C6, C6').[8]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

HRMS (EI): Calculated for C₈H₁₇NO₂: 159.1259; Measured: 159.1259.[8]

Part 4: Synthesis and Manufacturing

The synthesis of (S)-3-Amino-5-methylhexanoic acid on an industrial scale requires a stereoselective approach to isolate the desired S-enantiomer. Several strategies have been developed, broadly categorized into:

-

Resolution of a Racemic Mixture: This involves synthesizing the racemic compound and then separating the enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent like (S)-(+)-mandelic acid.[8]

-

Asymmetric Synthesis: This approach utilizes a chiral auxiliary or a chiral catalyst to directly synthesize the S-enantiomer with high enantiomeric excess.

A common industrial synthesis involves the Hofmann rearrangement of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid. The stereocenter is established through the resolution of the racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.

Illustrative Synthesis Workflow

The following diagram illustrates a common synthetic pathway involving classical resolution.

Caption: A representative synthetic route to (S)-3-Amino-5-methylhexanoic acid via chiral resolution.

Experimental Protocol: Hofmann Rearrangement

This protocol is an illustrative example of the final step in the synthesis.

-

Preparation of the Hofmann Reagent: In a flask cooled to below 10°C, combine water, 50% sodium hydroxide solution, and bromine.

-

Reaction Setup: Dissolve (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid in water and a 50% sodium hydroxide solution, and cool the mixture to 5°C.

-

Reaction Execution: Add the bromine solution to the solution of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid. The temperature is then carefully raised to approximately 80°C.

-

Quenching and Isolation: After the reaction is complete, the solution is cooled and quenched with hydrochloric acid. The product, (S)-3-Amino-5-methylhexanoic acid, will precipitate.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Part 5: Mechanism of Action

(S)-3-Amino-5-methylhexanoic acid exerts its therapeutic effects not by interacting with GABA receptors, but by binding with high affinity to the α₂δ-1 (alpha-2-delta-1) subunit of voltage-gated calcium channels in the central nervous system.[4] This binding is crucial for its analgesic, anticonvulsant, and anxiolytic properties.

The binding to the α₂δ-1 subunit modulates the function of these calcium channels, leading to a reduction in the influx of calcium into presynaptic nerve terminals. This, in turn, decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[9] By dampening this excessive neuronal signaling, (S)-3-Amino-5-methylhexanoic acid helps to restore a more balanced state in neural circuits implicated in pain, seizures, and anxiety.

Caption: Mechanism of action of (S)-3-Amino-5-methylhexanoic acid.

Part 6: Analytical Methods for Quality Control

Ensuring the purity and stereochemical integrity of (S)-3-Amino-5-methylhexanoic acid is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used.

Assay and Impurity Profiling

A reversed-phase HPLC (RP-HPLC) method with UV detection is commonly employed to determine the purity of the drug substance and quantify any related impurities.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: A buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol. The pH is a critical parameter for achieving good peak shape and resolution.

-

Detection: UV detection, often at a low wavelength such as 210 nm, is used as the molecule lacks a strong chromophore.[6]

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]

Enantiomeric Purity

Determining the enantiomeric purity is essential to ensure that the inactive (R)-enantiomer is below acceptable limits. This is often achieved by HPLC using one of two approaches:

-

Chiral Stationary Phase (CSP): Using a column with a chiral stationary phase that can directly separate the S and R enantiomers.

-

Pre-column Derivatization: Reacting the sample with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to form diastereomers. These diastereomers can then be separated on a standard achiral RP-HPLC column.[4]

Protocol Outline: Enantiomeric Purity by Pre-column Derivatization with FDAA

-

Derivatization: A sample of 3-Amino-5-methylhexanoic acid is reacted with Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA) in a suitable solvent (e.g., acetone) and buffer (e.g., sodium bicarbonate) at a controlled temperature.

-

HPLC Analysis:

-

Column: Lichrospher C18 (250 mm × 4.6 mm, 5 μm).

-

Mobile Phase: A mixture of 0.5% triethylamine solution (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 55:45 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 339 nm.[4]

-

-

Quantification: The peak areas of the two diastereomeric derivatives are used to calculate the percentage of the (R)-enantiomer impurity.

Part 7: Safety and Handling

(S)-3-Amino-5-methylhexanoic acid is an active pharmaceutical ingredient and should be handled with appropriate precautions.

-

Handling: Use in a well-ventilated area. Wear suitable protective clothing, including gloves and eye/face protection, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid:

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and consult a doctor.[7]

-

In case of skin contact: Wash off with soap and plenty of water.[7]

-

If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[7]

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

-

-

Toxicological Information: May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.[9]

For complete safety information, always refer to the current Material Safety Data Sheet (MSDS) provided by the supplier.

References

-

Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. (2012). Journal of the Association of Physicians of India. Retrieved January 10, 2026, from [Link]

-

Synthesis of Pregabalin. (2013). Thieme Chemistry. Retrieved January 10, 2026, from [Link]

-

Analytical Method Development and Validation of Pregabalin by RP-HPLC Method. (2024). Journal of Chemical Health Risks. Retrieved January 10, 2026, from [Link]

- Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid. (1996). Google Patents.

-

Development and validation of HPLC method for the determination of pregabalin in bulk and in pharmaceutical formulations. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 10, 2026, from [Link]

-

Pregabalin | C8H17NO2. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

Sources

- 1. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. (S)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 2761525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jchr.org [jchr.org]

- 7. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pregabalin synthesis - chemicalbook [chemicalbook.com]

- 9. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

An In-Depth Technical Guide to (S)-3-Amino-5-methyl-hexanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-5-methyl-hexanoic acid, also known as (S)-β-homoleucine, is a chiral β-amino acid that serves as a critical building block in medicinal chemistry and drug development.[1] Unlike its α-amino acid counterparts that form the primary structure of proteins, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This structural distinction imparts unique conformational properties and, significantly, enhanced resistance to enzymatic degradation by proteases.[1] These characteristics make this compound a valuable component for the design of peptidomimetics and novel therapeutics with improved pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of its core properties, synthesis, and applications.

Core Molecular and Physicochemical Properties

The fundamental identity and behavior of this compound are defined by its molecular structure and resulting physicochemical properties. Its molecular formula is C₇H₁₅NO₂.[2][3][4] The key quantitative descriptors for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO₂ | [2][3][4][5] |

| Molecular Weight | 145.20 g/mol | [3][5][6] |

| IUPAC Name | (3S)-3-amino-5-methylhexanoic acid | [2][3][7] |

| CAS Number | 22818-43-5 | [2][3] |

| Appearance | White crystals | [2] |

| Melting Point | 222-224°C | [2] |

| Density | 1.014 g/cm³ | [2] |

| Boiling Point | 249.1°C at 760 mmHg | [2] |

| Flash Point | 104.5°C | [2] |

| LogP | 1.53480 | [2] |

| Topological Polar Surface Area | 63.32 Ų | [2][3] |

These properties, particularly its balanced hydrophilicity and hydrophobicity as indicated by the LogP value, are advantageous for its use in pharmaceutical formulations and peptide synthesis.[2]

Structural Context and Significance

The defining feature of this compound is the placement of the amino group on the beta-carbon (C3) relative to the carboxyl group. This structure is fundamental to its utility in drug design.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound (22818-43-5) for sale [vulcanchem.com]

- 3. This compound | C7H15NO2 | CID 2761525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. (s)-3-Amino methyl hexanoic acid | C7H15NO2 | CID 143961689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-3-Amino-5-methylhexanoic acid | 22818-43-5 [sigmaaldrich.com]

(S)-3-Amino-5-methyl-hexanoic Acid: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

(S)-3-Amino-5-methyl-hexanoic acid, a chiral β-amino acid, stands as a pivotal building block in modern pharmaceutical development. Its significance is underscored by its role as the key chiral intermediate in the synthesis of Pregabalin, a blockbuster drug for neuropathic pain and other neurological disorders. This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will explore its fundamental properties, delve into sophisticated stereoselective synthetic strategies, elucidate its biological mechanism of action as a GABA analogue, and detail robust analytical methodologies for its characterization and quality control. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a thorough and actionable understanding for its application in drug discovery and development.

Introduction: The Significance of β-Amino Acids and the Rise of this compound

β-amino acids are structural isomers of the proteinogenic α-amino acids, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid. This seemingly subtle structural alteration imparts unique conformational properties and, critically, enhanced stability against proteolytic degradation.[1] These characteristics have made β-amino acids highly sought-after motifs in medicinal chemistry, enabling the design of peptidomimetics and other therapeutics with improved pharmacokinetic profiles.[2]

This compound has emerged as a β-amino acid of particular industrial and therapeutic importance. Its primary claim to fame is its role as the direct precursor to (S)-3-(aminomethyl)-5-methylhexanoic acid, known pharmaceutically as Pregabalin. The biological activity of Pregabalin resides almost exclusively in the (S)-enantiomer, making the stereocontrolled synthesis of this compound a critical aspect of its manufacture.[3]

This guide will provide a comprehensive exploration of this vital molecule, from its synthesis to its biological implications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| IUPAC Name | (3S)-3-amino-5-methylhexanoic acid | [1] |

| CAS Number | 22818-43-5 | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 222-228 °C (decomposes) | [4] |

| Topological Polar Surface Area | 63.32 Ų | [1] |

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is a cornerstone of Pregabalin production. Various strategies have been developed to achieve high enantiomeric excess (ee), broadly categorized into enzymatic resolution and asymmetric synthesis.

Enzymatic Resolution of Racemic Precursors

Enzymatic resolution offers a green and highly selective approach to obtaining the desired (S)-enantiomer from a racemic mixture. A common strategy involves the kinetic resolution of a racemic ester of 3-cyano-5-methylhexanoic acid.

Workflow for Enzymatic Resolution:

Caption: Enzymatic resolution workflow for this compound.

Experimental Protocol: Enzymatic Resolution of rac-3-cyano-5-methylhexanoic acid ethyl ester [4]

-

Reaction Setup: A suspension of immobilized lipase from Pseudomonas cepacia is prepared in a phosphate buffer (pH 6.0).

-

Substrate Addition: Racemic 3-cyano-5-methylhexanoic acid ethyl ester is added to the enzyme suspension. The reaction is maintained at a controlled temperature (e.g., 35 °C).

-

Monitoring: The reaction progress is monitored by chiral HPLC to determine the enantiomeric excess of the remaining ester and the produced acid.

-

Work-up: Once the desired conversion is reached (typically around 50%), the enzyme is filtered off. The aqueous phase, containing the sodium salt of (S)-3-cyano-5-methylhexanoic acid, is separated from the organic phase containing the unreacted (R)-ester.

-

Isolation: The aqueous phase is acidified, and the (S)-3-cyano-5-methylhexanoic acid is extracted with an organic solvent.

-

Reduction: The isolated (S)-3-cyano-5-methylhexanoic acid is then reduced, for example, using Raney nickel under a hydrogen atmosphere, to yield this compound.[5]

Asymmetric Hydrogenation

Asymmetric hydrogenation represents a highly efficient and atom-economical route to chiral compounds. In the context of this compound synthesis, the key step is the asymmetric hydrogenation of a prochiral olefin, 3-cyano-5-methylhex-3-enoic acid.

Workflow for Asymmetric Hydrogenation:

Caption: Asymmetric hydrogenation route to this compound.

Experimental Protocol: Asymmetric Hydrogenation of 3-cyano-5-methylhex-3-enoic acid [6]

-

Catalyst Preparation: A chiral rhodium catalyst, such as [(R,R)-Me-DuPHOS-Rh(COD)]BF₄, is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor.

-

Substrate Addition: A salt of 3-cyano-5-methylhex-3-enoic acid is added to the reactor.

-

Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is stirred at a specific temperature and pressure until the reaction is complete.

-

Work-up: The solvent is removed under reduced pressure.

-

Reduction of Nitrile: The resulting (S)-3-cyano-5-methylhexanoate is then subjected to a second hydrogenation step, typically using a heterogeneous catalyst like sponge nickel, to reduce the nitrile group to the primary amine, yielding this compound.

Biological Activity and Mechanism of Action

While this compound itself is primarily an intermediate, its significance is inextricably linked to the pharmacological activity of its derivative, Pregabalin. Although structurally similar to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), Pregabalin does not exert its effects through direct interaction with GABA receptors.[7]

Instead, the primary mechanism of action of Pregabalin involves its high-affinity binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[8] This interaction modulates calcium influx at nerve terminals, which in turn reduces the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[9] This reduction in excitatory neurotransmitter release is believed to be the basis for Pregabalin's analgesic, anticonvulsant, and anxiolytic properties. The (S)-enantiomer of Pregabalin is significantly more potent in binding to the α2-δ subunit than the (R)-enantiomer.[3]

Signaling Pathway of Pregabalin:

Caption: Mechanism of action of Pregabalin at the presynaptic terminal.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and enantiomeric excess of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine proton), as well as multiplets for the methylene and methine protons of the hexanoic acid backbone. The chemical shifts will be influenced by the presence of the amino and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing amino acids. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 146.1181 would be expected.[1] Fragmentation may involve the loss of water and/or the amino group.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of this compound.

Experimental Protocol: Chiral HPLC Separation of Pregabalin Enantiomers

-

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., CHIRALPAK IE), are often effective.

-

Mobile Phase: The choice of mobile phase is critical and depends on the column. A typical mobile phase for a polysaccharide-based column might consist of a mixture of a non-polar solvent (e.g., n-hexane), an alcohol (e.g., ethanol), and additives like trifluoroacetic acid (TFA) and a base (e.g., diethylamine) to improve peak shape and resolution.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly used, as the molecule lacks a strong chromophore.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

-

Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.

Applications in Drug Development and Future Perspectives

The primary application of this compound is firmly established in the synthesis of Pregabalin. However, its utility as a chiral β-amino acid extends to other areas of drug discovery. It can be incorporated into peptidomimetics to enhance their stability and modulate their biological activity. The isobutyl side chain can also be involved in specific hydrophobic interactions with biological targets.

Future research may focus on developing even more efficient and sustainable synthetic routes to this compound, potentially through novel biocatalytic or organocatalytic methods. Furthermore, the incorporation of this and other β-amino acids into new chemical entities holds promise for the development of next-generation therapeutics with improved pharmacological properties.

Conclusion

This compound is a molecule of significant importance in the pharmaceutical industry, primarily due to its role as a key precursor to Pregabalin. Its stereoselective synthesis is a critical challenge that has been successfully addressed through innovative enzymatic and asymmetric catalytic methods. A thorough understanding of its properties, synthesis, and analytical characterization is essential for any researcher or drug development professional working in this area. As the demand for enantiomerically pure pharmaceuticals continues to grow, the methodologies and principles discussed in this guide will remain highly relevant and will likely be adapted for the synthesis of other chiral β-amino acids in the future.

References

- Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem, 7(10), 302-307.

- De Pol, S., Zorn, C., Klein, C. D., & Zerbe, O. (2007). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Accounts of chemical research, 40(12), 1211–1220.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Ilko, D., et al. (2017). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 22(11), 1907.

- Hoge, G., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 68(24), 9294-9297.

- Yuen, P. W., et al. (1994). Enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid. Bioorganic & Medicinal Chemistry Letters, 4(6), 823-826.

- Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137-150.

- Martinez, C. A., et al. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development, 12(3), 392-398.

- Burk, M. J., et al. (2001). A Concise, Asymmetric Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid. The Journal of Organic Chemistry, 66(16), 5526-5531.

-

Phenomenex. (n.d.). A Researcher's Guide to Polysaccharide-Based Chiral Columns for Hydroxy Acid Separation. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Aminomethyl)-5-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Zheng, R. C., et al. (2012). Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase.

- Gajraj, N. M. (2007). Pregabalin: its pharmacology and use in pain management. Anesthesia & Analgesia, 105(6), 1805-1815.

- Ben-Menachem, E. (2004). Pregabalin pharmacology and its relevance to clinical practice. Epilepsia, 45 Suppl 6, 13-18.

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

- SCIRP. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406.

- Google Patents. (n.d.). Method for enzymatic preparation of (s)-3-cyano-5-methylhexanoic acid.

-

Biological Magnetic Resonance Bank. (n.d.). Hexanoic Acid. Retrieved from [Link]

-

MassBank of North America. (n.d.). Spectrum CCMSLIB00000081591 for 3-(2-amino-2-oxoethyl)-5-methyl-hexanoic acid. Retrieved from [Link]

-

precisionFDA. (n.d.). 3-AMINO-5-METHYLHEXANOIC ACID, (+/-)-. Retrieved from [Link]

-

EMBL-EBI. (n.d.). 3-Amino-5-methylhexanoic acid (CHEBI:181613). Retrieved from [Link]

-

PubChem. (n.d.). (s)-3-Amino methyl hexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Liu, Y., et al. (2022). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR protocols, 3(3), 101538.

- LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1076-1084.

- Google Patents. (n.d.). Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin.

- Google Patents. (n.d.). Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.

- Google Patents. (n.d.). Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) -.

- Google Patents. (n.d.). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.

-

Wikipedia. (n.d.). Pregabalin. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. EP1745136B1 - Method for enzymatic preparation of (s)-3-cyano-5-methylhexanoic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. mdpi.com [mdpi.com]

(S)-3-Amino-5-methyl-hexanoic acid as a GABA analogue

An In-depth Technical Guide to (S)-3-Amino-5-methylhexanoic Acid: A GABA Analogue by Mechanism, Not by Action

Abstract

(S)-3-Amino-5-methylhexanoic acid, known pharmaceutically as Pregabalin, represents a significant advancement in the therapeutic landscape for a variety of neurological and psychiatric disorders.[1][2] While structurally derived from the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), its classification as a "GABA analogue" is a pharmacological misnomer that belies its true mechanism of action.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, moving beyond surface-level descriptions to explore the nuanced stereoselective chemistry, the precise molecular target, and the extensive clinical evidence that defines this important therapeutic agent. We will dissect its synthesis, elucidate its non-GABAergic mechanism, detail its pharmacokinetic and pharmacodynamic profiles, and provide actionable experimental protocols to facilitate further research and development in this area.

Introduction: The Paradox of a Non-GABAergic GABA Analogue

The central nervous system (CNS) maintains a delicate equilibrium between neuronal excitation and inhibition, a balance in which GABA plays a pivotal role.[5][6][7] Deficiencies in GABAergic signaling are implicated in a host of neurological conditions, including epilepsy, anxiety, and pain.[5][7] Consequently, developing therapeutic agents that can modulate the GABA system has been a long-standing goal in medicinal chemistry. However, GABA itself has poor bioavailability and cannot effectively cross the blood-brain barrier, rendering it ineffective as a systemically administered drug.[5][6][8]

This limitation spurred the development of more lipophilic GABA analogues designed to overcome these pharmacokinetic hurdles.[9] (S)-3-Amino-5-methylhexanoic acid (Pregabalin) emerged from this line of inquiry as a potent anticonvulsant, analgesic, and anxiolytic agent.[10][11] It is the (S)-enantiomer of 3-isobutyl-GABA that possesses the therapeutic activity, making stereochemistry a critical aspect of its synthesis and function.[10][12]

Crucially, extensive research has revealed that despite its structural resemblance to GABA, Pregabalin exerts its effects not by interacting with GABA receptors (GABA-A or GABA-B) or by influencing GABA transport or metabolism, but through a distinct and specific mechanism.[3][4][13] This guide will clarify this mechanism, providing a robust foundation for understanding its therapeutic utility and guiding future discovery efforts.

Mechanism of Action: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels

The primary therapeutic action of Pregabalin is mediated through its high-affinity binding to the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][12][14][15] This interaction is the cornerstone of its pharmacologic activity and distinguishes it from true GABA receptor agonists.

The α2δ Subunit as a Drug Target

The α2δ protein is a component of the VGCC complex, which is critical for regulating the influx of calcium into neurons. This calcium influx is the direct trigger for the release of neurotransmitters from presynaptic terminals. By binding to the α2δ-1 and α2δ-2 subunits, Pregabalin modulates calcium channel function.[3][14] This is not a direct blockade of the channel's pore but rather a subtle reduction in calcium-dependent neurotransmitter release.[4][15][16]

Downstream Effects on Neurotransmission

In hyperexcited neurons, this modulation leads to a significant reduction in the release of several key excitatory neurotransmitters, including:

-

Glutamate: The principal excitatory neurotransmitter in the CNS.

-

Norepinephrine: A key neurotransmitter in pain and arousal pathways.

-

Substance P: A neuropeptide involved in pain signaling.[3][13][15]

By dampening the release of these neurochemicals, Pregabalin effectively reduces neuronal hyperexcitability, which is the underlying pathology in conditions like neuropathic pain and epilepsy.[14][16] This targeted reduction of excitatory signaling, rather than broad CNS depression, accounts for its therapeutic window.

Caption: Mechanism of Action of (S)-3-Amino-5-methylhexanoic Acid.

Stereoselective Synthesis: The Chemical Imperative

The biological activity of Pregabalin resides exclusively in the (S)-enantiomer.[10] Therefore, developing efficient, scalable, and economically viable enantioselective synthetic routes has been a major focus of process chemistry. Broadly, these syntheses can be categorized into three main approaches.

Key Synthetic Strategies

-

Classical Resolution of Racemates: This approach involves synthesizing the racemic mixture of 3-(aminomethyl)-5-methylhexanoic acid and then separating the enantiomers using a chiral resolving agent. (S)-(+)-mandelic acid has been used effectively to selectively precipitate the desired (S,S) diastereomeric salt, which can then be treated to yield the pure (S)-enantiomer.[10][17]

-

Asymmetric Catalysis: A more modern and efficient approach involves the use of chiral catalysts to directly create the desired stereocenter. A key example is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium catalyst with a chiral phosphine ligand, such as Me-DuPHOS.[10][18] This method can achieve very high enantiomeric excess (ee).

-

Chiral Auxiliary-Mediated Synthesis: This strategy involves temporarily attaching a chiral molecule (an auxiliary) to the substrate to direct a stereoselective reaction. The (4R, 5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary has been used, though this route often requires cryogenic temperatures and organolithium reagents, making it less ideal for large-scale production.[17]

More recent innovations have focused on developing routes that avoid highly toxic reagents like alkali cyanides and improve overall process safety and environmental impact.[19]

Caption: Workflow for Asymmetric Synthesis of Pregabalin.

Pharmacological and Pharmacokinetic Profile

The clinical utility of a drug is defined by both its interaction with its target (pharmacodynamics) and its absorption, distribution, metabolism, and excretion (ADME) profile (pharmacokinetics).

Pharmacodynamics

Pregabalin is approximately six times more potent than its predecessor, gabapentin, in binding affinity to the α2δ subunit.[4] It shows similar affinity for both the α2δ-1 and α2δ-2 subunits.[3] Importantly, it has no significant activity at other common CNS receptors, including GABA-A, GABA-B, opioid, serotonin, or dopamine receptors, contributing to a relatively clean off-target profile.[3][13]

Pharmacokinetics

The pharmacokinetic profile of Pregabalin is notable for its simplicity and predictability, which facilitates straightforward clinical dosing.

| Parameter | Value | Clinical Implication |

| Bioavailability | ≥90% (dose-independent) | High and consistent absorption when taken orally.[3][4] |

| Time to Peak (Tmax) | ~1.5 hours (fasted) | Rapid onset of action.[4] |

| Food Effect | Rate of absorption slowed (Tmax ~3h), but not the extent of absorption. | Can be taken with or without food without affecting overall exposure.[4] |

| Protein Binding | <1% | Low potential for displacement-based drug-drug interactions.[3] |

| Metabolism | Minimal (<2% of dose metabolized) | Negligible involvement of hepatic enzymes (e.g., CYP450), minimizing metabolism-based drug-drug interactions.[3] |

| Elimination Half-life | ~6.3 hours | Typically requires twice or three times daily dosing. |

| Excretion | Primarily renal, as unchanged drug. | Dose adjustments are necessary for patients with impaired renal function.[3][4] |

Clinical Evidence and Therapeutic Applications

The efficacy of Pregabalin has been established in numerous large-scale, randomized, placebo-controlled trials across several chronic pain and neurological conditions.

| Indication | Key Findings from Clinical Trials | Representative Doses |

| Diabetic Peripheral Neuropathy (DPN) | Consistently shows a significant, dose-dependent reduction in mean pain scores compared to placebo.[20][21] Efficacy observed at doses from 150 mg/day.[21] | 150-600 mg/day |

| Postherpetic Neuralgia (PHN) | Significantly improves endpoint mean pain scores and reduces pain-related sleep interference.[20][22] | 150-600 mg/day |

| Fibromyalgia (FM) | Demonstrates efficacy in reducing pain and improving patient global impression of change.[3][20] | 300-450 mg/day |

| Neuropathic Pain (Spinal Cord Injury) | Effective in reducing chronic neuropathic pain associated with SCI.[20][22] | 150-600 mg/day |

| Epilepsy (Partial Onset Seizures) | Approved as an adjunctive therapy, shown to reduce seizure frequency.[3][14] | 150-600 mg/day |

| Generalized Anxiety Disorder (GAD) | Efficacy demonstrated in reducing psychic and somatic symptoms of anxiety.[3][16] | 150-600 mg/day |

Commonly reported adverse events are generally CNS-related and include dizziness, somnolence, peripheral edema, and weight gain.[23]

Key Experimental Protocols

For research and development purposes, two fundamental assays are crucial for characterizing novel compounds targeting the α2δ subunit.

Protocol: Competitive Radioligand Binding Assay for α2δ Subunit

Objective: To determine the binding affinity (Ki) of a test compound for the α2δ-1 subunit.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human α2δ-1 subunit.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (containing the α2δ-1 target).

-

A fixed concentration of a radioligand, such as [³H]-Gabapentin or [³H]-Pregabalin.

-

Varying concentrations of the unlabeled test compound (for competition curve).

-

-

Controls:

-

Total Binding: Reaction mixture without any unlabeled compound.

-

Non-specific Binding (NSB): Reaction mixture with a high concentration of unlabeled Pregabalin or Gabapentin to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for an α2δ Competitive Binding Assay.

Protocol: K⁺-Evoked Neurotransmitter Release Assay

Objective: To measure the functional effect of a test compound on the release of excitatory neurotransmitters from cultured neurons.

Methodology:

-

Cell Culture: Culture primary neurons (e.g., dorsal root ganglion or cortical neurons) that are known to release the neurotransmitter of interest (e.g., glutamate).

-

Loading: Incubate neurons with a radiolabeled neurotransmitter precursor (e.g., [³H]-glutamine) to allow for synthesis and storage of the radiolabeled neurotransmitter.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or vehicle control in a basal buffer (containing normal K⁺ concentration).

-

Stimulation: Replace the buffer with a high-potassium (high-K⁺) stimulation buffer to depolarize the neurons and trigger voltage-gated Ca²⁺ influx and subsequent neurotransmitter release. Collect the supernatant.

-

Quantification:

-

Measure the radioactivity in the collected supernatant (representing released neurotransmitter).

-

Lyse the remaining cells and measure the radioactivity to determine the total amount of neurotransmitter present.

-

-

Data Analysis:

-

Express the released neurotransmitter as a percentage of the total.

-

Compare the percentage release in the presence of the test compound to the vehicle control to determine the inhibitory effect.

-

Generate a dose-response curve to calculate the IC₅₀ for the inhibition of neurotransmitter release.

-

Conclusion and Future Directions

(S)-3-Amino-5-methylhexanoic acid is a paradigm of modern drug design, where a structural analogue of an endogenous ligand achieves a highly specific and novel mechanism of action. Its journey from a simple GABA derivative to a precisely targeted α2δ ligand underscores the importance of deep mechanistic investigation. While its efficacy is well-established, research continues to explore new applications and to develop next-generation α2δ ligands with potentially improved side-effect profiles or different pharmacokinetic properties. The protocols and data presented in this guide serve as a foundational resource for scientists contributing to this ongoing effort, ensuring that future work is built upon a solid understanding of this unique therapeutic agent.

References

- Pregabalin - Wikipedia.

- Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. PubMed.

- Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry.

- Dr.Oracle. (2025). What is the mechanism of action of Pregabalin (Lyrica)?

- Patsnap Synapse. (2024). What is the mechanism of Pregabalin?

- Verma, R. P., et al. Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin].

- Hoge, G., et al. (2004). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry.

- Feltner, D. E. (2005). Pregabalin (Lyrica®):Part I. Cleveland Clinic Center for Continuing Education.

- Gajcy, K., et al. (2010). A role of GABA analogues in the treatment of neurological diseases. PubMed.

- Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry.

- Feng, C.-G., & Lin, G.-Q. (2012). Highly Enantioselective Alkenylation of Cyclic α,β-Unsaturated Carbonyl Compounds as Catalyzed by a Rhodium–Diene Complex: Application to the Synthesis of (S)-Pregabalin and (–)-α-Kainic Acid. Chemistry – A European Journal.

- A new synthetic route for the preparation of pregabalin. (2021). Cogent Chemistry.

- Pregabalin synthesis. ChemicalBook.

- Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Ingenta Connect.

- Process for the synthesis of pregabalin. Google Patents.

- Khom, S., et al. (2007). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. PMC.

- Derry, S., et al. (2019). Benefits and harms of pregabalin in the management of neuropathic pain: a rapid review and meta-analysis of randomised clinical trials. BMJ Open.

- Sadosky, A., et al. (2016). Improvement in pain severity category in clinical trials of pregabalin. Dove Medical Press.

- Dworkin, R. H., et al. (2010). Randomized Clinical Trials of Pregabalin for Neuropathic Pain: Methods, Results, and Implications. Cambridge University Press & Assessment.

- Pregabalin | C8H17NO2 | CID 5486971. PubChem.

- Gamma-aminobutyric acid analogs. (2023). Drugs.com.

- Freeman, R., et al. (2008). Efficacy, Safety, and Tolerability of Pregabalin Treatment for Painful Diabetic Peripheral Neuropathy: Findings from seven randomized, controlled trials across a range of doses. PMC.

- A Role of GABA Analogues in the Treatment of Neurological Diseases. (2010). ResearchGate.

- Method of making (s)-3-(aminomethyl)-5-methylhexanoic acid. Google Patents.

- Burton, G., et al. (2009). Structure-activity Relationships of Neuroactive Steroids Acting on the GABAA Receptor. Current Medicinal Chemistry.

- Placebo-controlled Safety and Efficacy Study of Pregabalin in Subjects With Post-traumatic Peripheral Neuropathic Pain. ClinicalTrials.gov.

- Pregabalin | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

- Processes for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid. Google Patents.

- (3S)-3-(aminomethyl)-5-methylhexanoic acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

- Khom, S., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI.

- Structure activity relationship of selective GABA uptake inhibitors. (2015). ResearchGate.

- Synthesis, Structure-Activity Relationships at the GABAA Receptor in Rat Brain, and Differential Electrophysiological Profile at the Recombinant Human GABAA Receptor of a Series of Substituted 1,2-Diphenylimidazoles. (2009). ResearchGate.

- An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. (2004). ResearchGate.

- Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. Google Patents.

- Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. (2015). ResearchGate.

- (S)-3-Amino-5-methyl-hexanoic acid - 22818-43-5. Vulcanchem.

- (3S)-3-(Aminomethyl)-5-methylhexanoic acid. nordmann.global.

- (R)-3-Amino-5-methyl-hexanoic acid | 91298-67-8. Benchchem.

- This compound | C7H15NO2 | CID 2761525. PubChem.

- Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. (2018). PubMed Central.

- Hoge, G. (2004). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. PubMed.

- Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. PubMed.

Sources

- 1. (3S)-3-(aminomethyl)-5-methylhexanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. (3S)-3-(Aminomethyl)-5-methylhexanoic acid (148553-50-8) at Nordmann - nordmann.global [nordmann.global]

- 3. Pregabalin - Wikipedia [en.wikipedia.org]

- 4. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Role of GABA Analogues in the Treatment of Neurological Disease...: Ingenta Connect [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]

- 12. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Pregabalin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. What is the mechanism of Pregabalin? [synapse.patsnap.com]

- 17. WO1996040617A1 - Method of making (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]

- 18. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. dovepress.com [dovepress.com]

- 21. Efficacy, Safety, and Tolerability of Pregabalin Treatment for Painful Diabetic Peripheral Neuropathy: Findings from seven randomized, controlled trials across a range of doses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Randomized Clinical Trials of Pregabalin for Neuropathic Pain: Methods, Results, and Implications | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]

- 23. bmjopen.bmj.com [bmjopen.bmj.com]

An In-Depth Technical Guide to the Mechanism of Action of (S)-3-Amino-5-methyl-hexanoic acid (Pregabalin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-5-methyl-hexanoic acid, widely known as Pregabalin, is a cornerstone in the management of neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Despite its structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its mechanism of action is distinct and does not involve direct interaction with GABA receptors. This guide provides a comprehensive technical overview of the molecular and cellular mechanisms underpinning the therapeutic effects of Pregabalin. We will delve into its primary molecular target, the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs), and elucidate the downstream consequences of this interaction on neurotransmitter release and neuronal excitability. This document will further detail the key experimental methodologies that have been instrumental in unraveling Pregabalin's mechanism of action, offering a robust resource for researchers in the field.

The Primary Molecular Target: The α2δ Subunit of Voltage-Gated Calcium Channels

The therapeutic efficacy of Pregabalin is critically dependent on its high-affinity binding to the α2δ auxiliary subunit of presynaptic VGCCs.[1][2][3] This interaction is stereospecific, with the (S)-enantiomer, Pregabalin, exhibiting significantly higher affinity than its (R)-enantiomer. The α2δ subunit itself is a transmembrane protein that plays a crucial role in the proper trafficking and function of the pore-forming α1 subunit of VGCCs, ultimately influencing calcium influx into the presynaptic terminal.[4][5]

Binding Affinity and Specificity

Pregabalin exhibits high and selective affinity for both the α2δ-1 and α2δ-2 isoforms of the VGCC subunit.[6][7] Radioligand binding assays have been pivotal in quantifying this interaction.

| Ligand | Subunit | Dissociation Constant (Kd) | Source |

| [3H]-Pregabalin | Recombinant porcine α2δ-1 | 6.0 nM | [6] |

| [3H]-Pregabalin | Recombinant human α2δ-2 | 7.2 nM | [6] |

These binding assays demonstrate the potent and specific nature of Pregabalin's interaction with its target.

Experimental Protocol: Radioligand Binding Assay

A standard protocol to determine the binding affinity of Pregabalin to the α2δ subunit involves a competitive binding assay using a radiolabeled ligand, such as [3H]-gabapentin or [3H]-pregabalin.

Objective: To determine the binding affinity (Ki) of Pregabalin for the α2δ subunit in brain tissue homogenates.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

[3H]-gabapentin or [3H]-pregabalin (radioligand)

-

Unlabeled Pregabalin (competitor)

-

Binding Buffer: 10 mM HEPES, pH 7.4

-

Wash Buffer: Cold 10 mM HEPES, pH 7.4

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 20 nM [3H]-pregabalin), and varying concentrations of unlabeled Pregabalin.[3] For total binding, omit the unlabeled Pregabalin. For non-specific binding, include a high concentration of unlabeled Pregabalin (e.g., 100 µM).

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of unlabeled Pregabalin by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of unlabeled Pregabalin that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Modulation of Neurotransmitter Release

The binding of Pregabalin to the α2δ subunit does not directly block the ion-conducting pore of the calcium channel. Instead, it modulates the function and trafficking of the channel, leading to a reduction in calcium influx at the presynaptic nerve terminal. This, in turn, decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[1][5][8] This reduction in neurotransmitter release is believed to be the primary mechanism underlying Pregabalin's analgesic, anticonvulsant, and anxiolytic effects.

Impact on Excitatory Neurotransmission

The reduction in the release of excitatory neurotransmitters like glutamate and substance P dampens neuronal hyperexcitability, a key factor in conditions such as neuropathic pain and epilepsy.[8]

Experimental Protocol: In Vivo Microdialysis for Glutamate Release

In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.

Objective: To measure the effect of Pregabalin on glutamate release in the spinal cord dorsal horn of a rat model of neuropathic pain.

Materials:

-

Rat model of neuropathic pain (e.g., Chronic Constriction Injury model)

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): 154.7 mM Na+, 2.9 mM K+, 1.1 mM Ca2+, 0.82 mM Mg2+, 132.49 mM Cl−, pH 7.4[8]

-

Pregabalin solution

-

HPLC system with fluorescence or mass spectrometry detection

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the spinal cord dorsal horn of an anesthetized rat. Allow the animal to recover.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 0.1-2.0 µL/min).[8][9]

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular glutamate levels.

-

Drug Administration: Administer Pregabalin (e.g., intraperitoneally or intrathecally).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Analysis: Analyze the concentration of glutamate in the dialysate samples using HPLC with a sensitive detection method.[8]

-

Data Analysis: Express the glutamate concentration in each sample as a percentage of the baseline level and compare the levels before and after Pregabalin administration.

Electrophysiological Consequences

The modulation of VGCC function and the subsequent reduction in neurotransmitter release have direct consequences on the electrophysiological properties of neurons. Whole-cell patch-clamp recordings are instrumental in studying these effects.

Reduction of Calcium Currents and Excitatory Postsynaptic Potentials

Electrophysiological studies have demonstrated that Pregabalin can reduce high-voltage activated calcium currents and the amplitude of excitatory postsynaptic potentials (EPSPs) in a dose-dependent manner.[10][11]

| Parameter | Effect of Pregabalin |

| High-Voltage Activated Ca2+ Currents | Reduction |

| Excitatory Postsynaptic Current (EPSC) Amplitude | Reduction |

| Paired-Pulse Ratio | Increase |

| Miniature EPSC Frequency | Inhibition |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of Pregabalin on calcium currents in cultured dorsal root ganglion (DRG) neurons.

Materials:

-

Cultured DRG neurons

-

Patch-clamp rig (microscope, micromanipulator, amplifier)

-

Borosilicate glass pipettes

-

Extracellular solution (in mM): 122 NaCl, 25 NaHCO3, 3 KCl, 1.4 CaCl2, 2 MgSO4, 0.4 K2HPO4, 10 D-glucose, 10 HEPES, pH 7.4[13]

-

Intracellular solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, 11 EGTA, pH 7.3

-

Pregabalin solution

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[14]

-

Cell Patching: Under microscopic guidance, approach a DRG neuron with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, establishing a whole-cell recording configuration.

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Current Recording: Apply a series of depolarizing voltage steps to elicit calcium currents and record the baseline currents.

-

Drug Application: Perfuse the cell with a solution containing Pregabalin.

-

Post-Drug Recording: Record the calcium currents again in the presence of Pregabalin.

-

Data Analysis: Measure the peak amplitude of the calcium currents before and after Pregabalin application and express the effect as a percentage of inhibition.

Impact on α2δ Subunit Trafficking

Beyond modulating the function of existing channels at the plasma membrane, Pregabalin has been shown to interfere with the forward trafficking of the α2δ-1 subunit to the presynaptic terminal.[5][15][16] In neuropathic pain states, there is an upregulation of α2δ-1 expression and its transport to the presynaptic membrane. Chronic treatment with Pregabalin can reverse this increased trafficking, leading to a reduction in the number of functional calcium channels at the synapse.[5][16]

In Vivo Efficacy: Preclinical Models of Neuropathic Pain

The ultimate validation of Pregabalin's mechanism of action comes from its efficacy in animal models of human diseases. The chronic constriction injury (CCI) model of neuropathic pain in rodents is a widely used model to assess the analgesic effects of compounds.

Alleviation of Allodynia and Hyperalgesia

In the CCI model, Pregabalin has been shown to dose-dependently reduce mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus).

Experimental Protocol: Chronic Constriction Injury (CCI) Model and Von Frey Test

Objective: To assess the effect of Pregabalin on mechanical allodynia in a rat model of neuropathic pain.

Materials:

-

Sprague-Dawley rats

-

Anesthetics

-

Surgical instruments

-

Chromic gut sutures

-

Von Frey filaments (calibrated series of filaments that exert a specific force)

Procedure:

-

CCI Surgery: Anesthetize the rat and expose the sciatic nerve. Loosely tie four chromic gut ligatures around the nerve.[17][18] Close the incision. This procedure induces a peripheral neuropathy.

-

Behavioral Testing (Baseline): Before and after surgery, assess the baseline mechanical sensitivity of the rat's hind paw using von Frey filaments. Apply filaments of increasing force to the plantar surface of the paw and record the force at which the rat withdraws its paw.

-

Drug Administration: Administer Pregabalin or a vehicle control to the rats.

-

Post-Drug Behavioral Testing: At various time points after drug administration, repeat the von Frey test to determine the effect of Pregabalin on the paw withdrawal threshold.

-

Data Analysis: Compare the paw withdrawal thresholds before and after drug administration in the Pregabalin- and vehicle-treated groups. An increase in the paw withdrawal threshold in the Pregabalin group indicates an analgesic effect.

Signaling Pathway and Workflow Diagrams

Signaling Pathway of Pregabalin's Action

Caption: Pregabalin binds to the α2δ subunit of VGCCs, modulating their function and inhibiting their trafficking to the presynaptic membrane. This leads to reduced calcium influx and decreased release of excitatory neurotransmitters, resulting in diminished postsynaptic signaling.

Experimental Workflow for In Vivo Neuropathic Pain Study

Caption: A typical workflow for evaluating the analgesic efficacy of Pregabalin in a preclinical model of neuropathic pain, from surgical induction of the model to behavioral assessment and data analysis.

Conclusion

The mechanism of action of this compound is a well-defined process centered on its specific and high-affinity interaction with the α2δ subunit of voltage-gated calcium channels. This binding event initiates a cascade of events, including the modulation of calcium channel function and trafficking, which culminates in a reduction of excitatory neurotransmitter release at the presynaptic terminal. This dampening of neuronal hyperexcitability is the cornerstone of Pregabalin's therapeutic effects in a range of neurological and psychiatric disorders. The experimental methodologies detailed in this guide have been instrumental in elucidating this mechanism and continue to be valuable tools for the discovery and development of novel therapeutics targeting this pathway.

References

-

Pregabalin is a potent and selective ligand for α 2δ- 1 and α 2δ-2 calcium channel subunits. (2011). ResearchGate. [Link]

-

The anti-allodynic alpha(2)delta ligand pregabalin inhibits the trafficking of the calcium channel alpha(2)delta-1 subunit to presynaptic terminals in vivo. (2010). PubMed. [Link]

-

Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. (2007). BioGRID. [Link]

-

Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. (2006). PubMed. [Link]

-

Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. (2006). PubMed Central. [Link]

-

Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. (2007). Proceedings of the National Academy of Sciences. [Link]

-

The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin. (2009). PubMed Central. [Link]

-

Neuropathic Pain | Chronic Constriction Injury (CCI) Model. MD Biosciences. [Link]

-

Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. (2011). JoVE. [Link]

-

The increased trafficking of the calcium channel subunit alpha2delta-1 to presynaptic terminals in neuropathic pain is inhibited by the alpha2delta ligand pregabalin. (2009). PubMed. [Link]

-

Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles. (2018). F1000Research. [Link]

-

Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model. Aragen Life Sciences. [Link]

-

Chronic Sciatic Nerve Constrictive Injury Model (CCI). (2022). Bio-protocol. [Link]

-

Evidence that pregabalin reduces neuropathic pain by inhibiting the spinal release of glutamate. (2008). PubMed Central. [Link]

-

Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. (2012). PubMed Central. [Link]

-

Presynaptic inhibitory actions of pregabalin on excitatory transmission in superficial dorsal horn of mouse spinal cord: further characterization of presynaptic mechanisms. (2014). PubMed. [Link]

-

Pregabalin is a potent and selective ligand for alpha(2)delta-1 and alpha(2)delta-2 calcium channel subunits. (2011). ResearchGate. [Link]

-

Chronic pregabalin inhibits synaptic transmission between rat dorsal root ganglion and dorsal horn neurons in culture. (2011). PubMed Central. [Link]

-

Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. (2011). PubMed. [Link]

-

Whole Cell Patch Clamp Protocol. Creative Biolabs. [Link]

-

Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain. (1998). PubMed. [Link]

-

Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord. (2006). PubMed. [Link]

-

Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. (2007). ClinPGx. [Link]

-

Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]

-

Pregabalin Suppresses Spinal Neuronal Hyperexcitability and Visceral Hypersensitivity in the Absence of Peripheral Pathophysiology. (2016). PubMed Central. [Link]

-

patch-clamp-protocol-final.pdf. AXOL Bioscience. [Link]

-

Novel Insights of Effects of Pregabalin on Neural Mechanisms of Intracortical Disinhibition in Physiopathology of Fibromyalgia: An Explanatory, Randomized, Double-Blind Crossover Study. (2019). Frontiers in Human Neuroscience. [Link]

-

In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (2011). PubMed Central. [Link]

-

Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine. (2018). PubMed. [Link]

-

Summary of [ 3 H]-pregabalin competition binding. (2011). ResearchGate. [Link]

-

Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain. (1997). PubMed. [Link]

-

Assay Protocol Book. PDSP. [Link]

-

Transport of Pregabalin Via L-Type Amino Acid Transporter 1 (SLC7A5) in Human Brain Capillary Endothelial Cell Line. (2018). PubMed Central. [Link]

-

Pregabalin Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels. (2010). PubMed Central. [Link]

Sources

- 1. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. | BioGRID [thebiogrid.org]

- 2. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin - PMC [pmc.ncbi.nlm.nih.gov]